Cas no 2549022-37-7 (N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide)
![N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide structure](https://ja.kuujia.com/scimg/cas/2549022-37-7x500.png)
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide 化学的及び物理的性質
名前と識別子
-
- AKOS040729917
- N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide
- F6788-7988
- 2549022-37-7
- N-[[1-(5-Bromo-2-pyrimidinyl)-3-azetidinyl]methyl]-N-methylcyclopropanesulfonamide
-
- インチ: 1S/C12H17BrN4O2S/c1-16(20(18,19)11-2-3-11)6-9-7-17(8-9)12-14-4-10(13)5-15-12/h4-5,9,11H,2-3,6-8H2,1H3
- InChIKey: OXNHZUZYGMQOIW-UHFFFAOYSA-N
- ほほえんだ: C1(S(N(CC2CN(C3=NC=C(Br)C=N3)C2)C)(=O)=O)CC1
計算された属性
- せいみつぶんしりょう: 360.02556g/mol
- どういたいしつりょう: 360.02556g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 437
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 74.8Ų
じっけんとくせい
- 密度みつど: 1.67±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 517.4±60.0 °C(Predicted)
- 酸性度係数(pKa): 2.44±0.42(Predicted)
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6788-7988-1mg |
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide |
2549022-37-7 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6788-7988-4mg |
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide |
2549022-37-7 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6788-7988-10mg |
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide |
2549022-37-7 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6788-7988-40mg |
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide |
2549022-37-7 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6788-7988-2mg |
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide |
2549022-37-7 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6788-7988-5mg |
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide |
2549022-37-7 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6788-7988-50mg |
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide |
2549022-37-7 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6788-7988-5μmol |
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide |
2549022-37-7 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6788-7988-30mg |
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide |
2549022-37-7 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6788-7988-75mg |
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide |
2549022-37-7 | 75mg |
$312.0 | 2023-09-07 |
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide 関連文献
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamideに関する追加情報
Comprehensive Overview of N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide (CAS No. 2549022-37-7)
The compound N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide (CAS No. 2549022-37-7) represents a sophisticated small molecule with significant potential in medicinal chemistry and drug discovery. This sulfonamide derivative features a unique structural framework combining a 5-bromopyrimidine core, an azetidine ring, and a cyclopropanesulfonamide moiety. Such multi-functional architectures are increasingly sought after in the design of kinase inhibitors and GPCR-targeting therapeutics, aligning with current trends in precision medicine development.
Recent advances in heterocyclic chemistry have highlighted the importance of brominated pyrimidines as versatile intermediates for Suzuki-Miyaura cross-coupling reactions. The presence of the 5-bromo substituent in this molecule makes it particularly valuable for structure-activity relationship (SAR) studies, enabling medicinal chemists to explore diverse biaryl modifications. This characteristic responds to growing industry demands for protecting-group-free synthetic routes and late-stage functionalization strategies that dominate contemporary pharmaceutical research.
The azetidine scaffold incorporated in this compound addresses several modern drug design challenges, including metabolic stability improvement and three-dimensional character enhancement. As the pharmaceutical industry shifts toward sp3-rich molecules to escape flatland chemistry, this structural element positions the compound as a valuable lead optimization candidate. Computational studies suggest the constrained azetidine ring may contribute to improved target selectivity - a critical parameter in developing next-generation therapeutics with reduced off-target effects.
From a physicochemical perspective, the cyclopropanesulfonamide group offers balanced lipophilicity modulation, potentially enhancing blood-brain barrier penetration while maintaining acceptable aqueous solubility. This dual property makes the compound interesting for CNS drug discovery programs, particularly in areas like neurodegenerative disease research where molecular property optimization remains challenging. The methylcyclopropane configuration may also confer metabolic resistance to oxidative degradation, addressing a common PK/PD challenge in small molecule development.
The synthesis of CAS 2549022-37-7 likely involves sequential N-alkylation and sulfonamide formation steps, with careful control of regioselectivity during the azetidine functionalization. Process chemists are particularly interested in such multi-step sequences that demonstrate efficient atom economy while avoiding chromatographic purification - key considerations for scale-up feasibility in industrial settings. Recent literature suggests growing adoption of flow chemistry approaches for similar N-heterocycle constructions, potentially offering safer handling of reactive intermediates.
In biological evaluation contexts, preliminary data suggests this class of compounds may interact with protein-protein interaction interfaces, an emerging frontier in drug target space. The three-dimensional geometry imparted by the azetidine-cyclopropane combination could enable disruption of allosteric binding pockets that traditional flat inhibitors cannot access. Such mechanisms align with current interests in undruggable target modulation and covalent inhibitor design strategies that dominate recent ACS medicinal chemistry publications.
From an intellectual property perspective, the structural novelty of N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide presents opportunities for patent landscaping in several therapeutic areas. The compound's composition of matter claims could support development programs in oncology, inflammation, or CNS disorders, depending on subsequent biological screening results. Pharmaceutical analysts note increasing merger and acquisition activity around companies possessing such privileged structures with demonstrated lead-like properties.
Quality control considerations for CAS 2549022-37-7 would typically involve HPLC purity assessment, residual solvent analysis, and confirmation of stereochemical integrity where applicable. The pharmaceutical industry's growing emphasis on continuous manufacturing has driven development of robust process analytical technology (PAT) methods for similar compounds, ensuring consistent critical quality attributes throughout development phases. These aspects are particularly relevant given increasing regulatory expectations for genotoxic impurity control in nitrogen-rich heterocycles.
Environmental and green chemistry aspects of this compound's synthesis warrant consideration, particularly regarding bromine atom incorporation and subsequent waste stream management. Recent ACS Green Chemistry Institute initiatives have highlighted the importance of halogen efficiency in medicinal chemistry, prompting development of catalytic bromination methods that could be applied to precursors of this molecule. Such approaches align with broader industry commitments to sustainable molecular design and green metrics improvement.
In conclusion, N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide exemplifies modern fragment-based drug design principles through its strategic combination of pharmacophoric elements. The compound's multi-parameter optimization potential makes it a compelling subject for both academic research and industrial development programs targeting challenging biological pathways. As the field progresses toward computationally-driven molecular design, such carefully engineered structures will likely play increasingly important roles in addressing unmet medical needs through rational drug discovery approaches.
2549022-37-7 (N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide) 関連製品
- 5955-74-8(3-methylbenzoyl cyanide)
- 2165202-60-6(3-amino-3-cyclobutylpentanamide)
- 1251286-46-0(2H-Indol-2-one, 1,3-dihydro-3-hydroxy-5-(1-methylethyl)-)
- 692272-20-1(N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamide)
- 159783-28-5(3-(cyclopropylmethoxy)-4-methoxybenzoic Acid)
- 1447694-51-0(5-Pyrimidinecarboxylic acid, 2-(3-azetidinyl)-, ethyl ester)
- 2228624-88-0(2-(3-chloroprop-1-en-2-yl)benzonitrile)
- 1795300-87-6(4-[[1-[2-(1,2-Benzisoxazol-3-yl)acetyl]-3-azetidinyl]oxy]-6-methyl-2H-pyran-2-one)
- 1007488-29-0((1-Ethyl-1H-pyrazol-5-yl)methanol)
- 35741-47-0(2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile)


